molecular formula C3H5BrO B165879 Bromoacetone CAS No. 598-31-2

Bromoacetone

Cat. No. B165879
CAS RN: 598-31-2
M. Wt: 136.98 g/mol
InChI Key: VQFAIAKCILWQPZ-UHFFFAOYSA-N
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Description

Bromoacetone is an organic compound with the formula CH3COCH2Br . It is a colorless liquid, although impure samples may appear yellow or even brown . It is a lachrymatory agent and a precursor to other organic compounds .


Synthesis Analysis

Bromoacetone is synthesized commercially, sometimes stabilized with magnesium oxide . It is prepared by combining bromine and acetone, with catalytic acid . As with all ketones, acetone enolizes in the presence of acids or bases. The alpha carbon then undergoes electrophilic substitution with bromine .


Molecular Structure Analysis

The molecular formula of Bromoacetone is C3H5BrO . Its average mass is 136.975 Da and its monoisotopic mass is 135.952377 Da .


Chemical Reactions Analysis

Bromoacetone is a versatile reagent in organic synthesis . For example, it is the precursor to hydroxyacetone by reaction with aqueous sodium hydroxide .


Physical And Chemical Properties Analysis

Bromoacetone is a colorless liquid with a density of 1.634 g/cm^3 . It has a melting point of -36.5 °C and a boiling point of 137 °C . Its vapor pressure is 1.1 kPa at 20 °C .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

Bromoacetone is a versatile reagent in organic synthesis . It is used as a precursor to other organic compounds .

Methods of Application or Experimental Procedures

Bromoacetone is prepared by combining bromine and acetone, with catalytic acid . As with all ketones, acetone enolizes in the presence of acids or bases. The alpha carbon then undergoes electrophilic substitution with bromine .

Results or Outcomes

The main difficulty with this method is over-bromination, resulting in di- and tribrominated products . If a base is present, bromoform is obtained instead, by the haloform reaction .

Kinetic Analysis of the Bromination of Acetone

Specific Scientific Field

Physical Chemistry

Summary of the Application

In this experiment, the kinetics of the acid-catalyzed reaction between acetone and bromine is characterized . The ultimate goal of this experiment is to use the experimentally determined rate law to gain some insight about the mechanism of the reaction .

Methods of Application or Experimental Procedures

The experiment involves the acid-catalyzed bromination of acetone . The reaction is characterized by a series of elementary steps, each representing an actual collision or rearrangement event .

Results or Outcomes

The experimentally observed rate law is used to evaluate the mechanism . Experiments can be designed that reveal other interesting aspects of the mechanism, such as the identity of the rate-determining step .

Safety And Hazards

Bromoacetone is very toxic by inhalation and skin contact . It is a very powerful lachrymator and upper respiratory tract irritant . It is intensely irritating to the eyes, nose, throat, and lungs, and is corrosive to the skin .

properties

IUPAC Name

1-bromopropan-2-one
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InChI

InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3
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InChI Key

VQFAIAKCILWQPZ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CBr
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Molecular Formula

C3H5BrO
Record name BROMOACETONE
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DSSTOX Substance ID

DTXSID6060507
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Molecular Weight

136.98 g/mol
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Physical Description

Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT.
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Boiling Point

277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C
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Flash Point

124 °F (USCG, 1999), 51.1 °C
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Solubility

Soluble in ethanol, ether, and acetone, Solubility in water: poor
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Density

1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63
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Vapor Density

4.75 (Air = 1)
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Vapor Pressure

90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1
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Product Name

Bromoacetone

Color/Form

Colorless liquid; rapidly becomes violet even in absence of air

CAS RN

598-31-2
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Melting Point

-33.7 °F (USCG, 1999), -36.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,570
Citations
GA Crowder, BR Cook - The Journal of Chemical Physics, 1967 - pubs.aip.org
… -I were obtained for bromoacetone and fluoroacetone for the va~… For bromoacetone the more polar form is more stable in the … This report presents infrared spectra for bromoacetone and …
Number of citations: 40 pubs.aip.org
SM Mahalingam, IS Aidhen - The Journal of Organic Chemistry, 2006 - ACS Publications
A variety of α-aroylacetones 4a−g have been prepared in excellent yields following a new protocol wherein α-aminonitriles 1a−g as the aryl acyl anion equivalents readily react with …
Number of citations: 16 pubs.acs.org
PW Kash, GCG Waschewsky, RE Morss… - The Journal of …, 1994 - pubs.aip.org
These experiments investigate the competition between C–C and C–Br bond fission in bromoacetone excited in the 1 [n(O),π*(C=O)] absorption, elucidating the role of molecular …
Number of citations: 38 pubs.aip.org
HC Brown, H Nambu, MM Rogic - Journal of the American …, 1969 - ACS Publications
We pointed out that once the reaction had been dem-onstrated to proceed satisfactorily with a particular-halo ketone, it appeared to proceed satisfactorily with a wide variety of alkyl …
Number of citations: 69 pubs.acs.org
JB Burkholder, MK Gilles, T Gierczak… - Geophysical …, 2002 - Wiley Online Library
… specific photolysis channels for bromoacetone but have determined its … bromoacetone will rapidly photolyze to eventually release Br and will be very short-lived. Since bromoacetone …
Number of citations: 22 agupubs.onlinelibrary.wiley.com
JR Durig, J Lin, HV Phan - Journal of Raman spectroscopy, 1992 - Wiley Online Library
Raman (3200—10 cm −1 ) and infrared (3500—20 cm −1 ) spectra were recorded for gaseous and solid bromoacetone (1‐bromopropan‐2‐one), CH 2 BrC(O)CH 3 . Additionally, the …
KD King, DM Golden, SW Benson - The Journal of Chemical …, 1971 - Elsevier
… to generate enough groups for the group additivity method, s) many more measured values are required and to this end we have measured the enthalpy of formation of bromoacetone …
Number of citations: 5 www.sciencedirect.com
JG Beeley, H Neurath - Biochemistry, 1968 - ACS Publications
John G. Beeleyf and Hans Neurath abstract: The reaction of trypsin and certain trypsin derivatives with bromoacetone has been investigated. The resultant inactivation of the enzyme, …
Number of citations: 47 pubs.acs.org
P Herry, V Keil-Dlouha - FEBS letters, 1978 - Wiley Online Library
… All our studies of collagenase alkylation with bromoacetone … A higher molar excess of bromoacetone (up to 10 OOO-fold) … after 3 h treatment with bromoacetone shows that one histidine …
Number of citations: 13 febs.onlinelibrary.wiley.com
Y Shiratori, M Kato, Y Taniguchi - … Acta Part A: Molecular and Biomolecular …, 1999 - Elsevier
Raman spectra were measured for chloroacetone and bromoacetone in various solvents at … both chloroacetone and bromoacetone and the CO stretching mode for bromoacetone. In …
Number of citations: 8 www.sciencedirect.com

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